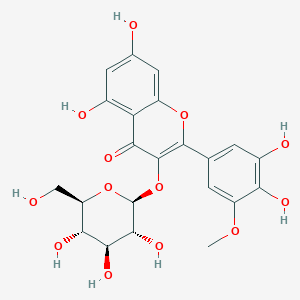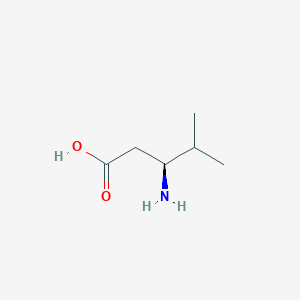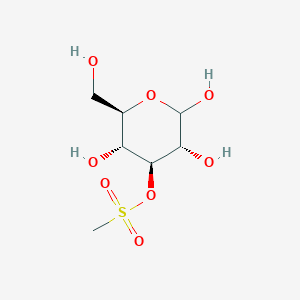![molecular formula C7H9N3O B3029007 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 474957-13-6](/img/structure/B3029007.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Vue d'ensemble
Description
The compound “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde” is a derivative of the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) family . THPP is an attractive scaffold for designing biologically active compounds . This compound is prevalent in pharmaceuticals and bioactive molecules .
Synthesis Analysis
The most common method to synthesize such compounds is to reduce pyrazolopyrimidines with complex hydrides . A highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been realized for the first time by two strategies to afford chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple nitrogen atoms and a pyrimidine ring . The bicyclic core in the syn-configuration was shown to be conformationally stable .Chemical Reactions Analysis
The chemical reactions involving this compound are mainly reduction reactions . The transition-metal-catalyzed reductive dearomatization of prochiral substituted pyrazolo[1,5-a]pyrimidines is a straightforward method to prepare chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines .Applications De Recherche Scientifique
Synthesis of Novel Heterocycles
Research has demonstrated the synthesis of novel pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines using suitably functionalized 1,3-substituted 6-chloro-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbaldehydes. This synthesis preserved the pyrimidine nucleus and avoided dimer formation, indicating potential in developing unique heterocyclic compounds (Baruah et al., 1996).
Regioselective Formylation
The compound is also used in the regioselective formylation of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines under Vilsmeier–Haack conditions. This process yielded various carbaldehydes, demonstrating the versatility of the compound in chemical synthesis (Quiroga et al., 2008).
Synthesis of Chalcones and Dipyrazolopyridines
Another study explored the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes using this compound, which further reacted with acetophenones and hydrazine hydrate to produce chalcone analogues and dipyrazolopyridines (Quiroga et al., 2010).
Preparation of Pyrimido-Pyrazolo Pyrimidines
The compound has also been used in synthesizing pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, a new ring system, by reacting with acrylonitrile (Elnagdi et al., 1975).
Electrochemical and Chemical Reduction
In electrochemical and chemical studies, pyrazolo[1,5-a]pyrimidines were synthesized, and their reduction led to 4,5,6,7-tetrahydro compounds, highlighting the reactivity of this compound in different chemical environments (Bellec & Lhommet, 1995).
Heterocyclization Reactions
A study showed heterocyclization reactions of pyruvic acids, aromatic aldehydes, and amines with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, leading to the formation of diverse compounds under different catalytic and temperature conditions (Sakhno et al., 2010).
Orientations Futures
The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules has been indicated . While possessing structural lability due to the low energy of the conformational transition, they have the ability to adjust to the active site of the desired target .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h4-5,8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEYKPIBIYCOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591775 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
CAS RN |
474957-13-6 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)

![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)


![6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3028941.png)


![butyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B3028945.png)
